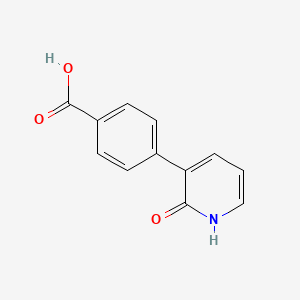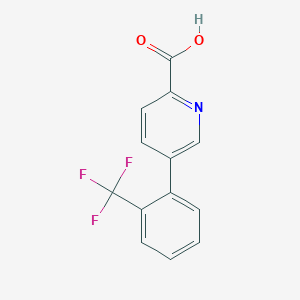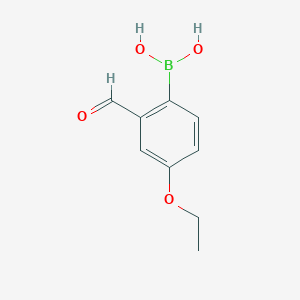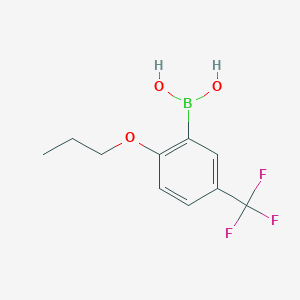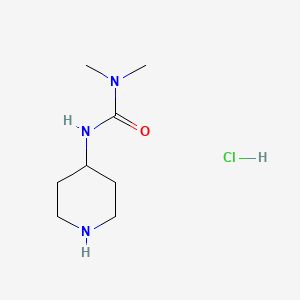
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride
Vue d'ensemble
Description
“1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . It has a molecular weight of 207.7 . The IUPAC name for this compound is N,N-dimethyl-N’-(4-piperidinyl)urea hydrochloride .
Molecular Structure Analysis
The InChI code for “1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” is 1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H .Physical And Chemical Properties Analysis
The compound “1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” has a molecular weight of 207.7 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Inhibition and Pharmacokinetics in Pain Management
1,3-Disubstituted ureas with a piperidyl moiety have been synthesized to explore their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Research demonstrated these compounds, including variations of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, improved pharmacokinetic parameters over previous inhibitors. These sEH inhibitors, such as 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, displayed potent pain reduction in vivo, outperforming morphine in reducing hyperalgesia in an inflammatory pain model (Rose et al., 2010).
Corrosion Inhibition
Compounds like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea have been examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These Mannich base derivatives, including variations of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, have shown significant inhibition efficiency, influenced by molecular structure and environmental factors (Jeeva et al., 2015).
Green Chemistry Applications
In the field of green chemistry, deep eutectic solvents like glucose-urea have been used for synthesizing piperidin-4-one derivatives, indicating the potential for environmentally friendly applications of similar compounds like 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (Hemalatha & Ilangeswaran, 2020).
Anticonvulsant Activity
Urea/thiourea derivatives, including structures related to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, have been synthesized and evaluated for their anticonvulsant activity. These compounds displayed significant efficacy in models of induced convulsions, offering insights into potential therapeutic applications (Thakur et al., 2017).
Allosteric Modulation in Neuroscience
Research involving 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, a compound structurally related to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, has shown allosteric antagonist effects on neuronal excitability in the mammalian central nervous system. This suggests potential applications in neuropharmacology and the treatment of CNS diseases (Wang et al., 2011).
Soluble Epoxide Hydrolase Inhibition and Metabolic Effects
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, a compound similar to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, was tested for its effectiveness in reducing blood pressure and improving insulin resistance. The compound demonstrated dose-dependent effects in rodent models, highlighting its potential in managing hypertension and dysglycemia (Anandan et al., 2011).
Propriétés
IUPAC Name |
1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQXFDMAZKCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
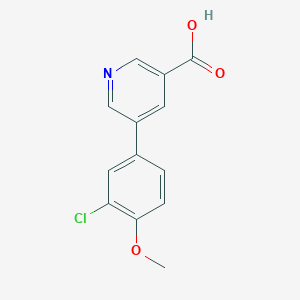
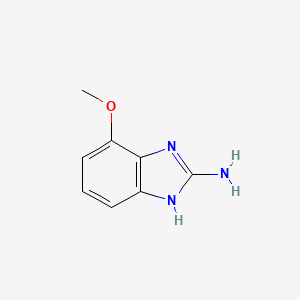
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
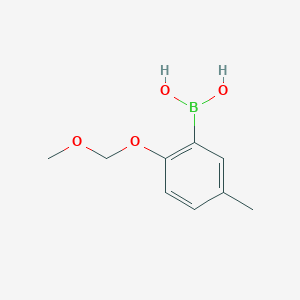
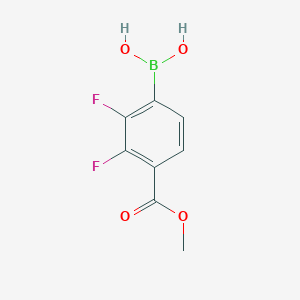

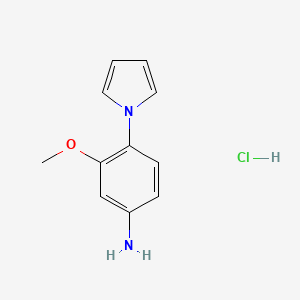
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
